molecular formula C13H20N2O5 B6974136 (2-Oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate

(2-Oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate

Cat. No.: B6974136
M. Wt: 284.31 g/mol
InChI Key: VHXKRZBDBLSSNB-UHFFFAOYSA-N
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Description

(2-Oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate is a complex organic compound that features both oxazolidinone and azocane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate typically involves a multi-step process:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Synthesis of the Azocane Ring: The azocane ring can be synthesized via ring-closing metathesis or through the reduction of azocane precursors.

    Esterification: The final step involves the esterification of the oxazolidinone and azocane intermediates using appropriate esterification agents such as acid chlorides or anhydrides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the sequential synthesis steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products:

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Derivatives: Alcohols or other reduced forms of the original compound.

    Substituted Esters: Compounds with various substituents replacing the ester group.

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Polymer Science: It can be used as a monomer or cross-linking agent in the synthesis of advanced polymers.

Biology and Medicine:

    Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of antibiotics and anticancer agents.

    Biological Probes: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industry:

    Material Science: The compound is explored for its use in the development of novel materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

    (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate: Lacks the azocane ring, making it less complex.

    2-(2-Oxoazocan-1-yl)acetic acid: Contains the azocane ring but lacks the oxazolidinone moiety.

Uniqueness:

    Structural Complexity: The presence of both oxazolidinone and azocane rings in (2-Oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate provides a unique scaffold for chemical modifications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

(2-oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c16-11-5-3-1-2-4-6-15(11)7-12(17)19-8-10-9-20-13(18)14-10/h10H,1-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXKRZBDBLSSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(C(=O)CC1)CC(=O)OCC2COC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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